molecular formula C34H38Cl2N2O5 B8058369 R-(-)-Apomorphine HCl Hemihydrate

R-(-)-Apomorphine HCl Hemihydrate

Cat. No.: B8058369
M. Wt: 625.6 g/mol
InChI Key: CXWQXGNFZLHLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-(-)-Apomorphine Hydrochloride Hemihydrate: is a derivative of morphine and a potent dopamine agonist. It is primarily used in the treatment of Parkinson’s disease and erectile dysfunction. The compound is known for its ability to stimulate dopamine receptors, which play a crucial role in motor control and other neurological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Apomorphine Hydrochloride Hemihydrate typically involves the reduction of apomorphine. The process starts with the extraction of morphine from opium, followed by a series of chemical reactions including demethylation and cyclization to form apomorphine. The final step involves the conversion of apomorphine to its hydrochloride hemihydrate form through crystallization in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of R-(-)-Apomorphine Hydrochloride Hemihydrate involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and advanced crystallization techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: R-(-)-Apomorphine Hydrochloride Hemihydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various reduced forms of apomorphine.

    Substitution: Alkylated or acylated derivatives of apomorphine.

Scientific Research Applications

Chemistry: R-(-)-Apomorphine Hydrochloride Hemihydrate is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: In biological research, it is used to study dopamine receptor functions and signaling pathways.

Medicine: The compound is widely used in the treatment of Parkinson’s disease due to its dopamine agonist properties. It is also used in the treatment of erectile dysfunction.

Industry: In the pharmaceutical industry, it is used in the formulation of medications for neurological and urological conditions.

Mechanism of Action

R-(-)-Apomorphine Hydrochloride Hemihydrate exerts its effects by stimulating dopamine receptors, particularly the D1 and D2 receptor subtypes. This stimulation enhances dopaminergic signaling in the brain, which helps to alleviate symptoms of Parkinson’s disease by improving motor control. The compound also influences other neurotransmitter systems, contributing to its therapeutic effects in various conditions.

Comparison with Similar Compounds

    Levodopa: Another dopamine precursor used in Parkinson’s disease treatment.

    Pramipexole: A non-ergoline dopamine agonist.

    Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

Uniqueness: R-(-)-Apomorphine Hydrochloride Hemihydrate is unique due to its rapid onset of action and its ability to directly stimulate dopamine receptors without the need for metabolic conversion, unlike levodopa. This makes it particularly useful in managing acute episodes of motor dysfunction in Parkinson’s disease.

Properties

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H17NO2.2ClH.H2O/c2*1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;;/h2*2-6,13,19-20H,7-9H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWQXGNFZLHLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-(-)-Apomorphine HCl Hemihydrate
Reactant of Route 2
R-(-)-Apomorphine HCl Hemihydrate
Reactant of Route 3
R-(-)-Apomorphine HCl Hemihydrate
Reactant of Route 4
R-(-)-Apomorphine HCl Hemihydrate
Reactant of Route 5
R-(-)-Apomorphine HCl Hemihydrate
Reactant of Route 6
R-(-)-Apomorphine HCl Hemihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.